molecular formula C16H12N4O3S2 B10872384 3-[2-(5-Pyridin-3-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetylamino]-benzoic acid

3-[2-(5-Pyridin-3-yl-[1,3,4]thiadiazol-2-ylsulfanyl)-acetylamino]-benzoic acid

Cat. No.: B10872384
M. Wt: 372.4 g/mol
InChI Key: HLGRYCBEUMHXAV-UHFFFAOYSA-N
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Description

3-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID is a complex organic compound that features a pyridine ring, a thiadiazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiadiazole ring, followed by the introduction of the pyridine ring and the benzoic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

3-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID
  • 3-[(2-{[5-(2-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID
  • 3-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID

Uniqueness

The uniqueness of 3-[(2-{[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOIC ACID lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12N4O3S2

Molecular Weight

372.4 g/mol

IUPAC Name

3-[[2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12N4O3S2/c21-13(18-12-5-1-3-10(7-12)15(22)23)9-24-16-20-19-14(25-16)11-4-2-6-17-8-11/h1-8H,9H2,(H,18,21)(H,22,23)

InChI Key

HLGRYCBEUMHXAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)C3=CN=CC=C3)C(=O)O

Origin of Product

United States

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